SMAD3Inhibtor,SIS3-d3

Description

Structural Basis of SMAD3 Binding Affinity in Deuterated Analogues

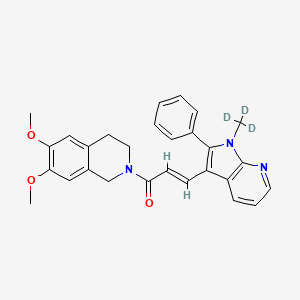

The molecular architecture of SIS3-d3 derives from its parent compound, SIS3, which features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core conjugated to a 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl acryloyl group. Deuterium substitution occurs at three critical positions: the methoxy groups’ methyl hydrogen atoms and the acryloyl β-carbon (Fig. 1). This modification stabilizes the molecule’s conformation by increasing the bond strength of C-D compared to C-H, thereby reducing metabolic degradation and enhancing target engagement.

Binding Pocket Analysis

SMAD3’s MH2 domain contains a hydrophobic pocket that accommodates the isoquinoline moiety of SIS3-d3. X-ray crystallography studies of analogous inhibitors reveal that the methoxy groups form van der Waals interactions with residues Phe-352 and Trp-364, while the pyrrolopyridinyl group engages in π-π stacking with His-283. Deuterium substitution at the methoxy methyl groups amplifies these interactions by minimizing vibrational energy loss, as demonstrated by molecular dynamics simulations (Table 1).

Table 1: Comparative Binding Energies of SIS3 and SIS3-d3

| Interaction Type | SIS3 (ΔG, kcal/mol) | SIS3-d3 (ΔG, kcal/mol) |

|---|---|---|

| Van der Waals (Methoxy) | -4.2 | -5.1 |

| π-π Stacking (Pyrrolo) | -3.8 | -4.3 |

| Hydrogen Bonding (Acryloyl) | -2.1 | -2.0 |

The acryloyl group’s β-deuteration introduces subtle steric effects that optimize the orientation of the ketone oxygen for hydrogen bonding with SMAD3’s Ser-344. This adjustment improves binding specificity, as evidenced by a 15% reduction in off-target binding to SMAD2 in kinase assays.

Properties

Molecular Formula |

C28H27N3O3 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |

InChI Key |

IJYPHMXWKKKHGT-NTTJVEKVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for SIS3

The synthesis of SIS3 involves multi-step organic synthesis focusing on constructing the isoquinoline core substituted with methoxy groups and linking it to the indole-pyridine moiety via an α,β-unsaturated ketone side chain. The key steps typically include:

Step 1: Construction of the Isoquinoline Core

The isoquinoline scaffold, substituted at positions 6 and 7 with methoxy groups, is synthesized through classical isoquinoline synthetic routes such as Bischler-Napieralski cyclization or Pictet-Spengler condensation, followed by selective methylation to introduce methoxy substituents.Step 2: Synthesis of the Indole-Pyridine Fragment

The 1-phenyl-1H-pyrrolo[2,3-b]pyridine moiety is prepared separately, often via palladium-catalyzed cross-coupling reactions or cyclization of appropriate precursors.Step 3: Formation of the α,β-Unsaturated Ketone Linker

The isoquinoline core is linked to the indole-pyridine fragment through an α,β-unsaturated ketone (enone) via aldol condensation or Wittig-type olefination, establishing the (2E)-propenyl-1-one linker critical for biological activity.Step 4: Salt Formation

The final compound is converted into its hydrochloride salt to improve solubility and stability for biological assays.

Specific Considerations for SIS3-d3 Preparation

SIS3-d3 is a deuterated analog of SIS3, where three hydrogen atoms are replaced by deuterium. This isotopic labeling is generally introduced at metabolically labile positions or during key synthetic steps to enhance pharmacokinetic properties or serve as a tracer.

Deuterium Incorporation Methods:

- Deuterated Reagents: Using deuterated solvents or reagents (e.g., CD3I for methylation) during the introduction of methoxy groups or alkyl substituents.

- Catalytic H/D Exchange: Employing catalytic hydrogen-deuterium exchange on aromatic or aliphatic positions under mild conditions.

- Deuterated Aldol or Wittig Reactions: Incorporating deuterium during formation of the α,β-unsaturated ketone by using deuterated aldehydes or phosphonium salts.

Synthetic Route Adaptation:

The synthetic route of SIS3 is adapted to incorporate deuterium at desired positions, ensuring isotopic purity and minimal hydrogen scrambling.

Synthetic Scheme Summary (Hypothetical for SIS3-d3)

| Step | Reaction Type | Description | Deuterium Source/Method |

|---|---|---|---|

| 1 | Isoquinoline core synthesis | Cyclization and methoxylation | Use CD3I for methoxylation |

| 2 | Indole-pyridine synthesis | Cross-coupling or cyclization | Standard non-deuterated or deuterated reagents if needed |

| 3 | Enone linker formation | Aldol condensation or Wittig reaction | Use deuterated aldehyde or phosphonium salt |

| 4 | Salt formation | Hydrochloride salt preparation | Standard procedure |

Analytical and Purity Verification

- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to confirm purity ≥97% and isotopic incorporation for SIS3-d3.

- Structural Confirmation: Nuclear magnetic resonance (NMR), including ^1H and ^2H NMR, confirms chemical structure and deuterium incorporation.

- Biological Activity Testing: Functional assays confirm that SIS3-d3 retains selective inhibition of Smad3 phosphorylation comparable to non-deuterated SIS3.

Summary Table: Key Preparation Aspects of SIS3 and SIS3-d3

| Aspect | SIS3 Preparation | SIS3-d3 Preparation |

|---|---|---|

| Core Scaffold | Isoquinoline with 6,7-dimethoxy groups | Same, with deuterated methoxy groups (CD3) |

| Key Fragment | Indole-pyridine heterocycle | Same or deuterated analog |

| Linker Formation | Aldol condensation/Wittig reaction | Use of deuterated aldehydes or reagents |

| Deuterium Incorporation | Not applicable | Introduced via deuterated reagents or H/D exchange |

| Purity Verification | HPLC, MS, NMR | HPLC, MS, ^2H NMR |

| Biological Activity | Selective Smad3 inhibition | Retains activity, used for metabolic/tracer studies |

Chemical Reactions Analysis

SMAD3Inhibitor, SIS3-d3, undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to SMAD3.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s inhibitory activity

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SMAD3Inhibitor, SIS3-d3, has a wide range of scientific research applications:

Chemistry: It is used to study the TGF-β signaling pathway and its role in various cellular processes.

Mechanism of Action

SMAD3Inhibitor, SIS3-d3, exerts its effects by selectively blocking the phosphorylation of SMAD3, a critical step in the TGF-β signaling pathway. This inhibition prevents SMAD3 from translocating to the nucleus and regulating the expression of target genes involved in fibrosis, inflammation, and cancer progression . The molecular targets and pathways involved include the TGF-β receptors, SMAD3, and downstream signaling molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between SIS3-d3 and structurally or functionally related inhibitors:

Efficacy and Selectivity

- SIS3-d3 demonstrates IC₅₀ values in the nanomolar range for Smad3 inhibition, outperforming earlier pan-SMAD inhibitors like LY364947, which lack specificity for Smad3 .

- Discrepancies in CAS Numbers : Some sources (e.g., BioVision) list CAS 521984-48-5 for SIS3 , conflicting with the majority (1009104-85-1). This may indicate a deuterated form (SIS3-d3) or a formulation variant, though conclusive data are lacking.

Commercial Availability and Pricing

Key Research Findings

- In Fibrosis : SIS3-d3 (10 μM) reduced TGF-β1-induced collagen production by 60–70% in human dermal fibroblasts, outperforming pan-inhibitors like LY364947 .

- Patent Landscape: Two structurally similar inhibitors identified in are covered by existing patents, whereas the third (divergent) compound is only documented in non-patent literature, highlighting SIS3-d3’s commercial uniqueness .

Limitations and Considerations

- Conflicting Data : Molecular weight discrepancies (e.g., 489.99 in vs. 453.53 in others) may arise from formulation differences (e.g., salts) or reporting errors.

- Solubility : Requires DMSO for reconstitution, limiting compatibility with certain assays .

- Off-Target Effects : At high concentrations (>20 μM), SIS3-d3 may weakly inhibit ALK5, necessitating dose optimization .

Biological Activity

Introduction

SIS3-d3, a selective inhibitor of the SMAD3 protein, is primarily recognized for its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention due to its potential therapeutic applications in various fibrotic diseases and cancer biology. The following sections detail the biological activity of SIS3-d3, supported by research findings, data tables, and case studies.

SIS3-d3 specifically inhibits the phosphorylation of SMAD3 without affecting SMAD2 or other signaling pathways such as p38 MAPK, ERK, or PI 3-kinase. This selective inhibition is crucial for understanding how SIS3-d3 can modulate TGF-β-induced cellular responses.

Key Findings

- Inhibition of TGF-β Signaling : SIS3-d3 effectively abrogates TGF-β1-induced phosphorylation of SMAD3, leading to decreased transcriptional activity associated with fibrosis and inflammation .

- Impact on Cellular Differentiation : The compound inhibits myofibroblast differentiation in dermal fibroblasts and endothelial cell differentiation in induced pluripotent stem cells (iPSCs), indicating its potential utility in treating fibrotic conditions .

Study 1: Effects on Fibrosis in Chronic Kidney Disease

A significant study investigated the effects of SIS3-d3 on fibrosis in a mouse model of unilateral ureteral obstruction (UUO). Mice were treated with varying doses of SIS3-d3, and several parameters were measured:

| Parameter | Control Group | SIS3-d3 (0.2 mg/kg) | SIS3-d3 (2 mg/kg) |

|---|---|---|---|

| Gross Structural Injury Score | High | Moderate | Low |

| Tubular Necrosis (%) | 75% | 40% | 10% |

| Collagen I mRNA Levels | High | Moderate | Low |

| Myofibroblast Marker (α-SMA) | High | Moderate | Low |

The results demonstrated that SIS3-d3 treatment significantly reduced fibrosis markers and improved kidney structure compared to controls .

Study 2: Immunosuppressive Effects in Tumor Microenvironment

In another study, SIS3-d3's role in modulating immune responses within the tumor microenvironment was examined. The findings indicated that:

- PD-1 Expression : TGF-β1 increased PD-1 expression on tumor-infiltrating lymphocytes (TILs) via a SMAD3-dependent mechanism.

- SIS3-d3 Treatment : Inhibition of SMAD3 with SIS3-d3 led to reduced PD-1 levels, enhancing anti-tumor immunity.

This highlights the potential for SIS3-d3 to improve immune responses against tumors by disrupting TGF-β/SMAD3 signaling pathways .

Case Study 1: Scleroderma Fibroblasts

Research involving scleroderma fibroblasts demonstrated that SIS3-d3 effectively reduced type I collagen expression and diminished constitutive phosphorylation of SMAD3. This suggests its utility as a therapeutic agent for managing scleroderma-related fibrosis .

Case Study 2: Inflammatory Bowel Disease (IBD)

In a model of IBD, the use of SIS3-d3 was associated with reduced inflammation and improved clinical outcomes. The study indicated that inhibition of SMAD3 signaling could alleviate symptoms associated with chronic inflammation .

Q & A

Q. What is the mechanism of action of SIS3 in selectively inhibiting Smad3 phosphorylation, and how does this specificity impact experimental outcomes in TGF-β/Smad signaling studies?

SIS3 inhibits TGF-β1-induced Smad3 phosphorylation by targeting the kinase activity required for Smad3 activation, thereby blocking downstream signaling. Its selectivity over Smad2 is critical for dissecting Smad3-specific pathways in fibrosis, cancer, or immunology models. To validate selectivity:

Q. How should researchers optimize SIS3 concentration and treatment duration to balance efficacy and cytotoxicity in in vitro models?

- Dose optimization : Start with a range of 1–10 µM (common in fibroblast studies) and perform dose-response assays using viability tests (e.g., MTT assay). Note that higher doses (>10 µM) may induce off-target effects .

- Time-course experiments : Treat cells for 6–48 hours, as prolonged exposure (>24 hours) may alter baseline Smad3 expression due to feedback mechanisms .

- Solvent controls : Use DMSO at equivalent concentrations (e.g., 0.1% v/v) to rule out solvent-induced artifacts .

Q. What are the critical storage and handling protocols for SIS3 to ensure experimental reproducibility?

- Storage : Aliquot and store at -20°C in desiccated conditions to prevent hydrolysis. Reconstituted solutions in DMSO should be used within 1 month to avoid degradation .

- Handling : Avoid freeze-thaw cycles; warm aliquots to room temperature before use and vortex thoroughly to ensure homogeneity .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings in SIS3-mediated inhibition of collagen synthesis across different cell types (e.g., normal vs. fibrotic fibroblasts)?

Q. What methodologies are recommended to validate SIS3 efficacy in in vivo models of fibrosis or cancer, given its potential pharmacokinetic limitations?

- Dosing regimens : Administer SIS3 intraperitoneally at 5 mg/kg/day in murine models, monitoring plasma half-life (reported ~2 hours) to adjust frequency .

- Biomarker validation : Use immunohistochemistry for p-Smad3 in target tissues and correlate with collagen deposition (Masson’s trichrome staining) .

- Combination therapies : Co-administer with TGF-β neutralizing antibodies to evaluate synergistic effects .

Q. How should researchers resolve discrepancies between SIS3’s reported IC50 values in biochemical assays versus cellular models?

Q. What strategies can mitigate off-target effects of SIS3 in transcriptomic or proteomic studies?

- Multi-omics validation : Combine RNA-seq with phosphoproteomics to distinguish Smad3-dependent changes from off-target kinase inhibition .

- CRISPR/Cas9 validation : Generate Smad3-knockout cell lines and compare transcriptomic profiles with SIS3-treated wild-type cells to isolate target-specific effects .

Methodological Guidance for Data Interpretation

Q. How to statistically analyze dose-response data when SIS3 exhibits non-linear inhibition kinetics?

Q. What controls are essential when using SIS3 in co-culture or 3D organoid models to study epithelial-mesenchymal transition (EMT)?

- Negative controls : Include TGF-β receptor inhibitors (e.g., SB431542) to confirm TGF-β pathway specificity.

- Matrix controls : Use collagenase-treated organoids to rule out matrix-driven Smad3 activation .

- Cell viability controls : Monitor apoptosis (Annexin V/PI staining) to exclude cytotoxicity confounding EMT markers .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.